Genaconazole
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Overview
Description
It is effective both orally and topically against a broad range of fungal pathogens, including superficial infections caused by Trichophyton mentagrophytes and vaginal infections caused by Candida albicans . Genaconazole is a racemic mixture containing equal parts of the RR (SCH 42427) and SS (SCH 42426) enantiomers, with the RR isomer accounting for most of the antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .
Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .
Scientific Research Applications
Genaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential use in treating various fungal infections, including those resistant to other antifungal agents.
Industry: Utilized in the development of new antifungal formulations and delivery systems.
Mechanism of Action
Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .
Comparison with Similar Compounds
- Ketoconazole
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
Genaconazole’s unique properties make it a valuable compound in the ongoing fight against fungal infections, particularly those that are resistant to other treatments.
Properties
CAS No. |
121650-83-7 |
---|---|
Molecular Formula |
C13H15F2N3O3S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3 |
InChI Key |
HFGZFHCWKKQGIS-UHFFFAOYSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Key on ui other cas no. |
121650-83-7 |
Synonyms |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
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